N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Historical Context of Benzothiazole and Thiophene-based Compounds
The benzothiazole nucleus, first synthesized in the late 19th century, gained prominence through the discovery of 2-mercaptobenzothiazole’s vulcanization properties in rubber manufacturing. However, its pharmaceutical potential remained unexplored until the mid-20th century when researchers observed the antitubercular activity of benzothiazole derivatives. Parallel developments in thiophene chemistry began with Viktor Meyer’s 1882 isolation of thiophene from coal tar, revealing its aromatic character through characteristic substitution reactions. The convergence of these two research trajectories accelerated in the 1980s with the U.S. Food and Drug Administration’s approval of thiophene-containing drugs like tienilic acid, establishing thiophene as a privileged scaffold in medicinal chemistry.
Structural hybridization strategies gained momentum in the early 2000s, driven by the need to overcome drug resistance and improve therapeutic indices. Benzothiazole-thiophene conjugates first appeared in patent literature circa 2010 as kinase inhibitors, with subsequent studies revealing their enhanced pharmacokinetic profiles compared to parent heterocycles. This evolutionary path reflects the pharmaceutical industry’s shift toward multifunctional ligands capable of addressing polypharmacological targets.
Significance of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in Drug Discovery
The specific molecular architecture of this compound (molecular formula: C~14~H~12~N~2~O~2~S~2~; molecular weight: 304.4 g/mol) embodies three critical pharmacophoric elements:
This configuration enables simultaneous interaction with hydrophobic binding pockets (via the benzothiazole system) and polar receptor domains (through the carboxamide group). The ethoxy group at position 4 of the benzothiazole ring introduces stereoelectronic effects that modulate electron density distribution, potentially influencing target selectivity. Comparative studies with unsubstituted analogs show a 3.2-fold increase in plasma stability for the ethoxy derivative, underscoring its pharmaceutical advantages.
Research Objectives and Scope
Current investigations focus on three primary axes:
- Synthetic Optimization : Developing regioselective methods for introducing diverse substituents at the benzothiazole C4 position while maintaining thiophene-carboxamide integrity. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 35 minutes with 82% yield improvements.
- Mechanistic Elucidation : Mapping the compound’s interaction profiles against cancer-related targets (e.g., tubulin polymerization inhibition) and inflammatory mediators (COX-2 selectivity). Molecular dynamics simulations reveal stable binding conformations within the colchicine site of β-tubulin, with root-mean-square deviation values <2.0 Å over 100 ns trajectories.
- Structure-Activity Relationship (SAR) Expansion : Systematic modification of the thiophene ring’s substitution pattern to enhance target affinity. Preliminary data indicate that bromination at the thiophene C5 position increases cytotoxic potency against Hep3B hepatocellular carcinoma cells by 4.7-fold compared to the parent compound.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-2-18-9-5-3-6-10-12(9)15-14(20-10)16-13(17)11-7-4-8-19-11/h3-8H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLWNWVBDMAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through further functionalization. Common synthetic methods include:
Condensation Reaction: The reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate, which is then cyclized to produce the benzothiazole core.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.
Functionalization: The thiophene-2-carboxamide group is introduced through a coupling reaction with thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, exhibit notable antimicrobial properties. For instance, studies have indicated that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents .
Anthelmintic Activity
The compound has been evaluated for its anthelmintic properties. A study synthesized several benzothiophene derivatives and tested them for anthelmintic activity, revealing that certain compounds showed significant efficacy against helminths . The mechanism of action is believed to involve disruption of the parasite's metabolic processes.
Antitubercular Activity
Recent advances in the synthesis of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. In vitro studies have demonstrated that some derivatives exhibit promising activity against Mycobacterium tuberculosis, indicating a pathway for developing new treatments for tuberculosis .
Conductive Polymers
This compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units enhances the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics and sensors.
Photovoltaic Devices
Research into organic photovoltaic devices has identified compounds like this compound as potential candidates for active materials due to their favorable electronic properties. These materials can improve the efficiency of solar cells by facilitating charge transport.
Case Study on Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate potency .
Case Study on Anthelmintic Activity
In another investigation focused on anthelmintic activity, various synthesized compounds were screened against Pheretima posthuma (earthworm). Results indicated that specific derivatives demonstrated effective paralysis and death rates at lower concentrations compared to standard drugs .
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase, dihydroorotase, and tyrosine kinase, leading to antibacterial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a benzene ring fused to a thiazole ring.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
Thiophene-2-carboxamide: A compound with a thiophene ring and a carboxamide group.
Uniqueness
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and enhances its potential as a multifunctional agent in various applications .
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H12N2O2S2
- Molecular Weight : 304.39 g/mol
Its structure incorporates a benzothiazole moiety, which is known for various biological activities. The presence of the thiophene ring further enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. A notable study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in cells like A431 and A549 at micromolar concentrations .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Apoptosis induction |
| Compound 4i | HOP-92 | 0.5 | Cell cycle arrest |
| N-(4-ethoxy...) | A549 | 2.0 | Inhibition of IL-6 |
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have also been extensively studied. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . The mechanism often involves the inhibition of signaling pathways that lead to inflammation.
Case Study: Anti-inflammatory Effects
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked decrease in inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Antibacterial Activity
The antibacterial activity of benzothiazole derivatives has been documented in various studies. Compounds similar to N-(4-ethoxy...) have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial topoisomerases, critical for DNA replication .
Table 2: Antibacterial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-ethoxy...) | S. aureus | 0.012 µg/mL |
| Benzothiazole Deriv. | E. coli | 0.025 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodology : Multi-step synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with functionalized benzothiazole precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .
- Substituent introduction : Ethoxy groups on the benzothiazole ring require controlled alkylation conditions (e.g., K₂CO₃ as a base, ethanol as solvent) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .
- Optimization : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Microwave-assisted synthesis may reduce reaction time .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., carbonyl signals at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- FT-IR : Amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) provide functional group verification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or assays?
- Experimental Design :
- Orthogonal assays : Combine MTT cytotoxicity assays with flow cytometry (apoptosis detection) and Western blotting (pathway analysis) to cross-validate results .
- Dose-response curves : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin) to account for cell line variability .
- Data Analysis : Apply statistical models (e.g., ANOVA) to identify outliers and assess assay reproducibility .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition or receptor binding?
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in dehydrogenase assays) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, validated by site-directed mutagenesis of target proteins .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors or enzymes in real-time .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
- Modifications :
- Ethoxy group replacement : Test methoxy, propoxy, or halogenated analogs to assess solubility and metabolic stability .
- Thiophene ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity .
- Assays :
- LogP measurements : Use shake-flask or HPLC methods to evaluate lipophilicity .
- Microsomal stability tests : Incubate with liver microsomes to predict in vivo half-life .
Q. What crystallographic challenges arise in determining the compound’s 3D structure, and how can they be addressed?
- Crystallization conditions : Screen solvents (e.g., DMSO/water) and use vapor diffusion techniques .
- Data refinement : Employ SHELXL for small-molecule refinement, accounting for disorder in the ethoxy moiety .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in bioactivity may stem from assay sensitivity (e.g., colorimetric vs. fluorogenic readouts) or cell line genetic variability. Always validate with orthogonal methods .
- Crystallography : Use high-resolution data (≤1.0 Å) and anisotropic refinement for flexible groups like ethoxy .
- SAR Optimization : Prioritize substituents that balance lipophilicity (LogP 2–4) and hydrogen-bonding capacity for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
